Acetic acid;5,8-dihydronaphthalen-1-ol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51927-56-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
acetic acid;5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4) |
InChI Key |
KHQNGPDAZDGRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C=CCC2=C1C=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dihydronaphthalen 1 Ol and Its Ester Analogs
Strategic Syntheses of 5,8-Dihydronaphthalen-1-ol
The construction of the 5,8-dihydronaphthalen-1-ol scaffold can be broadly categorized into two main strategies: the direct reduction of a pre-existing naphthalene (B1677914) ring system and the de novo synthesis of the dihydronaphthalene core through cyclization and functionalization reactions.
Reduction Protocols for Naphthol Precursors
The most direct route to 5,8-dihydronaphthalen-1-ol involves the partial reduction of 1-naphthol (B170400). This transformation requires careful selection of reagents and conditions to achieve the desired level of saturation, avoiding over-reduction to the fully saturated tetralin or decalin systems.
The Birch reduction is a powerful method for the partial reduction of aromatic rings, utilizing an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849) in the presence of a proton source, such as an alcohol. chem-station.comadichemistry.comwikipedia.org The reaction proceeds via a single electron transfer mechanism, forming a radical anion which is subsequently protonated. lscollege.ac.innrochemistry.com
In the case of 1-naphthol, the electron-donating hydroxyl group directs the regioselectivity of the reduction. adichemistry.com The hydroxyl group deactivates the ring to which it is attached towards reduction. Consequently, the reduction preferentially occurs on the unsubstituted ring, yielding the desired 5,8-dihydronaphthalen-1-ol. adichemistry.com The general mechanism involves the formation of a radical anion, followed by protonation and further reduction, ultimately leading to the 1,4-diene product. lscollege.ac.innrochemistry.com
While the general principles of the Birch reduction of naphthol derivatives are well-established, specific, high-yielding experimental protocols for the direct conversion of 1-naphthol to 5,8-dihydronaphthalen-1-ol are not extensively detailed in readily available literature. However, the reduction of related substituted naphthalenes provides insight into the expected regioselectivity. adichemistry.com
Table 1: Birch Reduction of Naphthalene Derivatives - General Conditions and Regioselectivity
| Starting Material | Alkali Metal/Amine System | Product(s) | Regioselectivity |
| Naphthalene | Na/NH₃, EtOH | 1,4,5,8-Tetrahydronaphthalene | Reduction of both rings |
| 1-Naphthol (predicted) | Li/NH₃, t-BuOH | 5,8-Dihydronaphthalen-1-ol | Reduction of the unsubstituted ring |
| Benzoic Acid | Na/NH₃, EtOH | 1,4-Dihydrobenzoic acid | Reduction of the substituted ring (ipso and para protonation) |
| Anisole | Li/NH₃, t-BuOH | 1-Methoxy-1,4-cyclohexadiene | Reduction of the substituted ring (ortho and meta protonation) |
Electrochemical methods offer an alternative to chemical reductants for the synthesis of 5,8-dihydronaphthalen-1-ol. These techniques can provide a high degree of control over the reduction potential, potentially leading to improved selectivity.
One reported method for the preparation of 5,8-dihydronaphthalen-1-ol involves the electrochemical reduction of 1-naphthol. rsc.org This process is carried out in a solution of liquid ammonia containing sodium chloride (NaCl) and sodium iodide (NaI) as supporting electrolytes, with tert-amyl alcohol serving as a proton source. This method is reported to produce the desired product in approximately 70% yield. rsc.org The electrochemical setup allows for the generation of solvated electrons in a controlled manner, which then effect the reduction of the naphthalene ring system.
Table 2: Electrochemical Reduction of 1-Naphthol
| Precursor | Reaction Medium | Reagents | Reported Yield |
| 1-Naphthol | Liquid Ammonia | NaCl, NaI, t-Amyl alcohol | ~70% rsc.org |
Note: While this method is reported on chemical supplier websites, the primary literature with detailed experimental parameters was not identified in the conducted searches.
Multi-step Total Synthesis Routes to Dihydronaphthol Cores
In cases where the simple reduction of a naphthol precursor is not suitable, or when specific substitution patterns are required, multi-step total synthesis provides a versatile alternative. These routes involve the construction of the dihydronaphthalene skeleton from acyclic or monocyclic precursors through strategic bond-forming reactions.
A common and powerful strategy for the construction of six-membered rings, including the dihydronaphthalene system, is the Diels-Alder reaction. nih.gov This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of dihydronaphthalene derivatives, an aryne (a highly reactive dehydrobenzene intermediate) can act as the dienophile, reacting with a suitable diene to form the dihydronaphthalene core in a single step. acs.orgscispace.com
The scope of the aryne Diels-Alder reaction with acyclic dienes has been explored for the synthesis of functionalized 1,4-dihydronaphthalenes. acs.org This approach offers a direct route to cis-substituted dihydronaphthalenes, which can be further elaborated. The reaction of benzyne, generated in situ, with a functionalized diene can provide the dihydronaphthalene skeleton. The specific substitution pattern of the final product is determined by the structure of the diene and the aryne. While a direct application of this method for the synthesis of the parent 5,8-dihydronaphthalen-1-ol is not explicitly detailed, the general methodology provides a viable synthetic pathway.
Other cyclization strategies include intramolecular Heck reactions and acid-catalyzed cyclizations of appropriately functionalized precursors. nih.gov For instance, the intramolecular Mizoroki-Heck reaction can be employed to form the dihydronaphthalene ring system. nih.gov
In the synthesis of substituted dihydronaphthalenes, controlling the stereochemistry and regiochemistry is of paramount importance. In the context of reduction reactions, the regioselectivity is often dictated by the electronic nature of the substituents on the naphthalene ring, as seen in the Birch reduction. adichemistry.com
For multi-step syntheses, such as those employing the Diels-Alder reaction, the stereochemical outcome is governed by the principles of pericyclic reactions. The reaction is typically stereospecific with respect to both the diene and the dienophile. nih.gov Furthermore, in the synthesis of more complex dihydronaphthalenol derivatives, stereoselective methods for the introduction of hydroxyl groups and other functionalities are crucial. For example, asymmetric synthesis can be employed to produce enantiomerically enriched dihydronaphthalenols. documentsdelivered.com Rhodium-catalyzed asymmetric addition of organoboronic esters to oxabicyclic alkenes has been shown to produce cis-2-aryl-1,2-dihydro-1-naphthols with high stereoselectivity. nih.gov
The regioselective functionalization of the naphthalene ring system prior to or after the formation of the dihydronaphthalene core is another key consideration. Directed ortho-metalation strategies, for instance, can be used to introduce substituents at specific positions on the naphthalene ring with high regiocontrol.
Esterification Chemistry: Formation of 5,8-Dihydronaphthalen-1-yl Acetate (B1210297)
The conversion of 5,8-dihydronaphthalen-1-ol to its corresponding acetate ester is a crucial transformation, typically achieved through acetylation. This process involves the introduction of an acetyl group onto the phenolic oxygen, a reaction that can be accomplished using several standard protocols with high efficiency. The acetyl group is one of the most common protecting groups used in organic synthesis for hydroxyl functions due to its stability under various conditions and the relative ease of its introduction and removal. nih.gov
Acetic anhydride (B1165640) (Ac₂O) is a widely used and effective reagent for the acetylation of alcohols and phenols. mdpi.commdpi.com The reaction involves the nucleophilic attack of the hydroxyl group of 5,8-dihydronaphthalen-1-ol on one of the carbonyl carbons of acetic anhydride. This process is frequently carried out in the presence of a base, which acts as a catalyst and neutralizes the acetic acid byproduct. mdpi.com
A common procedure involves dissolving the phenolic substrate in a basic solvent like pyridine (B92270), which also serves as the catalyst. nih.gov Acetic anhydride is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature until completion. nih.gov The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov An alternative approach involves using a stoichiometric amount of acetic anhydride in the presence of a catalyst under solvent-free conditions, which aligns with green chemistry principles. nih.gov
General Protocol for Acetylation using Acetic Anhydride and Pyridine:
Dissolve 5,8-dihydronaphthalen-1-ol (1.0 equivalent) in dry pyridine. nih.gov
Cool the solution to 0 °C in an ice bath. nih.gov
Add acetic anhydride (1.5–2.0 equivalents) to the solution. nih.gov
Allow the mixture to warm to room temperature and stir until the starting material is consumed. nih.gov
Quench the reaction by adding methanol (B129727) and then remove the solvents under reduced pressure. nih.gov
The crude product is then subjected to an aqueous workup and purified, typically by silica (B1680970) gel chromatography. nih.gov
Acetyl halides, such as acetyl chloride and acetyl bromide, are more reactive acylating agents than acetic anhydride and can be used for the efficient synthesis of esters. mdpi.com The high reactivity is due to the good leaving group ability of the halide ion. These reactions are also typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the hydrogen halide (e.g., HCl or HBr) that is generated as a byproduct. mdpi.com The general mechanism is similar to that of acetic anhydride, involving nucleophilic acyl substitution.
Care must be taken when using acetyl halides due to their sensitivity to moisture and their corrosive nature. Reactions are generally run under anhydrous conditions to prevent the hydrolysis of the acetyl halide.
The efficiency of acetylation reactions can be significantly enhanced by the choice of catalyst and the optimization of reaction conditions such as solvent and temperature.
Catalyst Systems:
Base Catalysts: Pyridine is a classic catalyst and solvent for acetylation, but its toxicity and high boiling point can complicate product isolation. mdpi.com 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic catalyst that is often used in small quantities along with a stoichiometric base like triethylamine to dramatically increase the reaction rate, especially for sterically hindered alcohols. nih.govresearchgate.net Other bases like sodium bicarbonate have also been shown to effectively catalyze the acetylation of phenols and alcohols. mdpi.com
Acid Catalysts: While less common for phenols, solid acid catalysts like silica sulfate (B86663) and sulfamic acid can promote acetylation with acetic anhydride under heterogeneous conditions, which simplifies catalyst removal. researchgate.net Lewis acids such as ZrCl₄, NiCl₂, and CoCl₂ have also been reported to catalyze acetylation reactions. mdpi.com
Catalyst-Free Conditions: Efficient acetylation of phenols and alcohols can be achieved under solvent- and catalyst-free conditions, often by simply heating the substrate with acetic anhydride. mdpi.comresearchgate.net This approach offers advantages in terms of simplified workup and reduced environmental impact. mdpi.com
Reaction Condition Optimization: The choice of solvent can influence reaction rates. Toluene has been shown to be a highly efficient solvent for some bicarbonate-catalyzed acetylations, while reactions in diethyl ether may be less effective. mdpi.com For catalyst-free methods, optimizing the temperature is key; for instance, complete conversion of benzyl (B1604629) alcohol was achieved at 60 °C, whereas the reaction was much slower at room temperature. mdpi.com
The table below summarizes various catalytic systems used for acetylation reactions.
| Catalyst System | Reagent | Typical Conditions | Advantages |
| Pyridine | Acetic Anhydride | Room Temperature | Acts as both solvent and catalyst. nih.gov |
| DMAP / Triethylamine | Acetic Anhydride | CH₂Cl₂, Room Temperature | High catalytic activity, fast reaction rates. nih.govresearchgate.net |
| Sodium Bicarbonate | Acetic Anhydride | Ethyl Acetate, Room Temp. | Mild, inexpensive, and easy to handle. mdpi.com |
| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Solvent-free, Room Temp. | Green, sustainable, stoichiometric reagents. nih.gov |
| Silica Sulfate | Acetic Anhydride | Reflux Temperature | Heterogeneous, easily recoverable catalyst. researchgate.net |
| None | Acetic Anhydride | 60 °C, neat | Simple, avoids catalyst and solvent waste. mdpi.com |
Divergent Synthesis of Substituted 5,8-Dihydronaphthalen-1-yl Acetate Analogues
The core structure of 5,8-dihydronaphthalen-1-yl acetate can be modified to produce a library of analogues with different substituents on the aromatic ring or with different ester groups. This allows for the systematic exploration of structure-activity relationships in various applications.
The synthesis of analogues bearing a methoxy (B1213986) group on the dihydronaphthalene scaffold would typically start with a corresponding methoxy-substituted naphthol. For example, the synthesis of 4-methoxy-5,8-dihydronaphthalen-1-yl acetate would begin with the Birch reduction of 1,4-dimethoxynaphthalene (B104105) to yield 1,4-dimethoxy-5,8-dihydronaphthalene, followed by selective demethylation to unmask one hydroxyl group, and subsequent acetylation as described in section 2.2.1. While specific literature on the synthesis of methoxy-substituted 5,8-dihydronaphthalen-1-yl acetates is not abundant, the synthesis of related substituted benzophenanthridinone derivatives often involves multi-step sequences starting from appropriately substituted precursors, demonstrating the feasibility of this modular approach. nih.gov
To synthesize analogues with different ester functionalities, 5,8-dihydronaphthalen-1-ol can be reacted with a variety of acylating agents. This derivatization allows for the introduction of acyl groups with varying chain lengths, branching, or aromatic character, which can modulate the lipophilicity and other physicochemical properties of the parent molecule. medcraveonline.com
The esterification can be accomplished using acyl halides or anhydrides corresponding to the desired acyl group (e.g., propionyl chloride for a propionate (B1217596) ester, benzoyl chloride for a benzoate (B1203000) ester). The reaction conditions are generally analogous to those used for acetylation, often employing a base like pyridine or triethylamine with or without a DMAP catalyst. mdpi.com Enzymatic esterification, using lipases as biocatalysts, offers another mild and selective method for synthesizing a range of ester derivatives. medcraveonline.com
The table below lists potential acylating agents for the synthesis of diverse ester analogues.
| Desired Ester | Acylating Agent | Byproduct |
| Propionate | Propionic Anhydride or Propionyl Chloride | Propionic Acid or HCl |
| Butyrate | Butyric Anhydride or Butyryl Chloride | Butyric Acid or HCl |
| Benzoate | Benzoic Anhydride or Benzoyl Chloride | Benzoic Acid or HCl |
| Pivalate | Pivalic Anhydride or Pivaloyl Chloride | Pivalic Acid or HCl |
Transformative Chemical Reactions and Mechanistic Insights of 5,8 Dihydronaphthalen 1 Ol and Its Acetate
De-esterification Pathways: Hydrolysis of 5,8-Dihydronaphthalen-1-yl Acetate (B1210297)
The hydrolysis of 5,8-dihydronaphthalen-1-yl acetate to yield 5,8-dihydronaphthalen-1-ol is a fundamental de-esterification reaction. This transformation can be achieved under acidic or basic conditions.
Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 5,8-dihydronaphthalen-1-olate as the leaving group. Subsequent protonation of the olate by the solvent (e.g., water) yields the final product, 5,8-dihydronaphthalen-1-ol.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a proton transfer, the tetrahedral intermediate eliminates the alcohol, and deprotonation of the resulting carbonyl yields the carboxylic acid and the protonated alcohol, which is then deprotonated to give 5,8-dihydronaphthalen-1-ol.
The choice of conditions can be influenced by the presence of other functional groups in the molecule. Enzymatic hydrolysis, employing lipases, offers a milder alternative that can proceed with high selectivity and under neutral pH conditions, minimizing side reactions. medcraveonline.com
| Condition | Reagents | General Mechanism | Typical Solvent |
|---|---|---|---|
| Basic Hydrolysis | NaOH, KOH, or other strong bases | Nucleophilic Acyl Substitution | Water, Alcohol/Water mixtures |
| Acidic Hydrolysis | HCl, H₂SO₄, or other strong acids | Acid-Catalyzed Nucleophilic Acyl Substitution | Water, Dioxane/Water |
| Enzymatic Hydrolysis | Lipases (e.g., from Candida antarctica) | Enzyme-Catalyzed Nucleophilic Acyl Substitution | Buffer solutions, Organic solvents |
Oxidation Reactions of the Dihydronaphthalene Skeleton
The dihydronaphthalene core is susceptible to oxidation, which can lead to either aromatization or the introduction of new functional groups on the saturated portion of the ring system.
The oxidation of 5,8-dihydronaphthalen-1-ol can lead to the formation of naphthoquinone structures, which are important motifs in many natural products and biologically active molecules. This transformation involves the oxidation of the dihydronaphthalene ring to a fully aromatic naphthalene (B1677914) system, followed by oxidation of the phenol (B47542) to a quinone. The initial oxidation of 1-naphthol (B170400) derivatives often yields 1,4-naphthoquinone. researchgate.net Reagents such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this type of transformation. The reaction proceeds through the generation of a phenoxy radical, which is then further oxidized.
Selective oxidation of the dihydronaphthalene ring system allows for the introduction of functionality without complete aromatization. For instance, enzymatic systems like naphthalene dioxygenase can catalyze the stereospecific dihydroxylation of the non-aromatic ring in related dihydronaphthalene systems. nih.gov Chemical methods can also be employed. For example, oxidation with reagents like selenium dioxide can introduce carbonyl groups at the allylic positions of the dihydronaphthalene ring. Furthermore, cytochrome P450 monooxygenases are known to oxidize alkyl-substituted naphthalenes, often with high regioselectivity for the alkyl side chains, but they can also effect ring oxidation. researchgate.net
Rearrangement and Ring Contraction Reactions of Dihydronaphthalenes
Dihydronaphthalene systems can undergo skeletal rearrangements, most notably ring contraction to form indan (B1671822) derivatives. This transformation is of synthetic importance as the indan core is present in various pharmaceuticals. One effective method for the ring contraction of 1,2-dihydronaphthalenes involves the use of hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB). acs.orgnih.govthieme-connect.com The reaction is believed to proceed through an oxidative rearrangement mechanism. The choice of solvent can significantly influence the reaction's efficiency, with halogenated solvents sometimes increasing the yield and reducing by-products. thieme-connect.com While this reaction is well-documented for 1,2-dihydronaphthalenes, the principles can be extended to other dihydronaphthalene isomers. Other types of rearrangements, such as the Wagner-Meerwein rearrangement, can occur under acidic conditions involving carbocation intermediates. etsu.edu
| Substrate | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dihydronaphthalene | PhI(OTs)OH (HTIB) | MeOH | Indan derivative | Good | acs.orgnih.gov |
| Substituted 1,2-Dihydronaphthalenes | PhI(OTs)OH (HTIB) | CH₃CN | Substituted Indans | High | acs.org |
Functional Group Interconversions and Aromaticity Manipulation
The functional groups of 5,8-dihydronaphthalen-1-ol and its acetate allow for a variety of interconversions. The hydroxyl group can be converted into other functionalities such as ethers, halides, or sulfonates. ub.eduvanderbilt.edu For instance, reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions. vanderbilt.edu
The concept of aromaticity is central to the chemistry of this molecule. stackexchange.com The benzene (B151609) ring portion of 5,8-dihydronaphthalen-1-ol is aromatic, possessing a cyclic, planar, conjugated system with 6 π-electrons, fulfilling Hückel's rule. stackexchange.commasterorganicchemistry.com The other ring is non-aromatic. Chemical reactions can be used to manipulate this aromaticity. For example, as discussed in section 3.2.1, oxidation can lead to a fully aromatic naphthalene system. Conversely, reduction of the aromatic ring, for instance through Birch reduction, could lead to a non-aromatic tetralin system, thereby completely altering the molecule's electronic properties and reactivity.
Computational Studies on Reaction Mechanisms and Transition States for Dihydronaphthalene Transformations
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. rsc.org For transformations involving dihydronaphthalenes, density functional theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide insights into stereoselectivity. rsc.org
For instance, computational studies on the ring-opening of cyclopropanes to form dihydronaphthalenes have revealed the crucial role of alkoxy functionalities in directing the selective bond breaking and ensuring retention of configuration. nih.gov Similarly, computational analysis of rearrangement reactions, such as the iodine(III)-promoted ring contraction, can help to rationalize the observed diastereoselectivity by modeling the potential transition state structures. acs.org Such studies can also predict the outcomes of reactions on novel substrates and guide the design of new synthetic methodologies. The increasing complexity of systems that can be modeled allows for a deeper understanding of non-covalent interactions and dynamic effects in reaction mechanisms. rsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The acetylation of the parent alcohol, 5,8-dihydronaphthalen-1-ol, induces predictable shifts in the proton signals, particularly those on the aromatic ring adjacent to the ester group.
The spectrum is expected to show distinct regions:
Aromatic Region: Protons on the substituted aromatic ring (H-2, H-3, H-4) will appear as a complex multiplet system. The electron-withdrawing nature of the acetate (B1210297) group will cause a downfield shift for these protons compared to the parent naphthol.
Vinylic Region: The two olefinic protons of the dihydro- portion of the ring (H-6, H-7) are expected to resonate as a multiplet.
Allylic/Benzylic Region: The four protons on the saturated carbons (H-5, H-8) are chemically equivalent and will likely appear as a single signal or a narrow multiplet.
Aliphatic Region (Acetate): A sharp singlet, integrating to three protons, will be present due to the methyl group of the acetate moiety. This signal is highly characteristic.
Table 1: Predicted ¹H NMR Chemical Shifts for 5,8-Dihydronaphthalen-1-yl Acetate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2, H-3, H-4 | 7.0 - 7.5 | m | Aromatic protons, deshielded by the acetate group. |
| H-6, H-7 | ~5.9 | m | Vinylic protons in the non-aromatic ring. |
| H-5, H-8 | ~3.3 | m | Allylic/Benzylic protons. |
| -OCOCH₃ | ~2.3 | s | Characteristic sharp singlet for the acetate methyl group. |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, providing a complete map of the carbon skeleton. Key signals confirming the structure include the carbonyl carbon of the ester and the distinct signals for aromatic, vinylic, and aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,8-Dihydronaphthalen-1-yl Acetate
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| -OCOCH₃ | ~169 | Ester carbonyl carbon, highly deshielded. |
| C-1 | ~148 | Aromatic carbon attached to the oxygen atom. |
| C-4a, C-8a | 130 - 140 | Aromatic quaternary carbons at the ring junction. |
| C-2, C-3, C-4 | 120 - 130 | Aromatic CH carbons. |
| C-6, C-7 | ~126 | Vinylic carbons in the non-aromatic ring. |
| C-5, C-8 | ~28 | Allylic/Benzylic carbons. |
| -OCOCH₃ | ~21 | Acetate methyl carbon. |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons (H-2, H-3, H-4) and between the vinylic (H-6, H-7) and allylic (H-5, H-8) protons, confirming the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for structural confirmation would include the correlation from the acetate methyl protons (~2.3 ppm) to the ester carbonyl carbon (~169 ppm) and to the C-1 aromatic carbon (~148 ppm). Additionally, correlations from the allylic protons (H-5, H-8) to the aromatic quaternary carbons would confirm the fusion of the two rings.
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 5,8-dihydronaphthalen-1-yl acetate would be characterized by the prominent absorptions of the ester group and the dihydronaphthalene scaffold, and notably, by the absence of the broad O-H stretch that would be present in its precursor alcohol.
Table 3: Characteristic IR Absorption Bands for 5,8-Dihydronaphthalen-1-yl Acetate
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
|---|---|---|---|
| 3100 - 3010 | C-H Stretch | Medium | Aromatic & Vinylic C-H |
| 2950 - 2850 | C-H Stretch | Medium | Aliphatic C-H (CH₂) |
| ~1765 | C=O Stretch | Strong | Ester Carbonyl |
| 1600 - 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |
| 1250 - 1180 | C-O Stretch | Strong | Ester (Aryl-O) |
| 1100 - 1000 | C-O Stretch | Strong | Ester (O-Acyl) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The molecular formula of 5,8-dihydronaphthalen-1-yl acetate is C₁₂H₁₂O₂, which corresponds to a precise molecular weight.
Calculated Exact Mass: 188.08373 Da
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 188. A key and often base peak in the fragmentation of aryl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would result in a prominent peak corresponding to the cation of the parent phenol (B47542), 5,8-dihydronaphthalen-1-ol.
Table 4: Predicted Key Fragments in the Mass Spectrum of 5,8-Dihydronaphthalen-1-yl Acetate
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 146 | [C₁₀H₁₀O]⁺ | Loss of ketene (M - 42), corresponds to the parent naphthol ion. Often the base peak. |
| 118 | [C₉H₁₀]⁺ | Loss of CO from the m/z 146 fragment. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic fragment for acetates. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Dihydronaphthalene Systems
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The chromophore in 5,8-dihydronaphthalen-1-yl acetate is the dihydronaphthalene ring system. The spectrum is expected to be similar to that of related compounds like 1,4-dihydronaphthalene, showing characteristic absorptions for the π→π* transitions of the benzenoid system. guidechem.com The acetate group acts as an auxochrome, which may cause minor shifts (typically bathochromic, to longer wavelengths) and changes in the intensity of the absorption bands compared to the unsubstituted hydrocarbon core. nih.gov
Table 5: Predicted UV-Vis Absorption Maxima for 5,8-Dihydronaphthalen-1-yl Acetate in a Non-polar Solvent
| Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~270 - 280 | π → π | Benzenoid ring |
| ~220 - 230 | π → π | Benzenoid ring |
X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound "Acetic acid;5,8-dihydronaphthalen-1-ol." This indicates that the crystal structure of this particular compound has not been determined or the findings have not been published in publicly accessible resources.
For a compound such as "this compound," which is likely a co-crystal or a salt formed between acetic acid and 5,8-dihydronaphthalen-1-ol, X-ray diffraction analysis would be essential to elucidate the nature of the intermolecular interactions. It would reveal whether a proton transfer has occurred from the acetic acid to the hydroxyl group of the 5,8-dihydronaphthalen-1-ol, forming an acetate salt, or if the two components are linked through hydrogen bonding in a co-crystal.
Without experimental X-ray diffraction data, it is not possible to provide a detailed description of the solid-state molecular architecture, including a data table of crystallographic parameters. The generation of scientifically accurate and detailed research findings for this specific subsection is therefore not feasible at this time.
Applications of 5,8 Dihydronaphthalen 1 Ol and Its Acetate in Complex Chemical Synthesis
Role as Versatile Synthetic Intermediates and Precursors for Advanced Molecules
5,8-Dihydronaphthalen-1-ol, also known by its CAS Number 27673-48-9, and its derivatives serve as pivotal intermediates in the synthesis of complex organic molecules. researchgate.netrsc.org The dihydronaphthalene scaffold is particularly valuable in medicinal chemistry for developing novel therapeutic agents. Its rigid structure is often used as a bioisostere or a conformational lock to mimic or constrain the orientation of key pharmacophoric elements, a strategy frequently employed in the design of potent biologically active compounds. wvu.edu
Research has demonstrated that the dihydronaphthalene molecular framework provides access to potent small-molecule inhibitors of tubulin polymerization. wvu.edunih.gov These compounds are reminiscent of natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, which disrupt microtubule formation, a critical process in cell division, making them powerful anticancer agents. wvu.edu The dihydronaphthalene core acts as a stable and synthetically accessible scaffold upon which various functional groups and aryl rings can be appended to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov The development of efficient synthetic routes to access these phenolic dihydronaphthalene intermediates is crucial for their scalability and further elaboration into advanced molecular targets. wvu.edu
Integration into the Synthesis of Polycyclic Aromatic and Heterocyclic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.gov Dihydronaphthalene scaffolds are logical precursors for the synthesis of larger, fully aromatic systems. The non-aromatic ring of 5,8-dihydronaphthalen-1-ol can undergo dehydrogenation or aromatization reactions to yield a fully aromatic naphthalene (B1677914) core, which can then be further functionalized or annulated to build more complex PAHs like anthracene (B1667546) or phenanthrene. researchgate.netnih.gov Various synthetic strategies, including palladium-catalyzed annulation and transient directing group-mediated C-H functionalization, are employed to construct diverse PAHs from smaller aromatic fragments. nih.govambeed.com
Furthermore, the inherent functionality of 5,8-dihydronaphthalen-1-ol—namely the nucleophilic phenol (B47542) group, the reactive diene system, and the aromatic ring—offers multiple handles for the construction of heterocyclic compounds. For instance, the phenol group can be used to form fused oxygen-containing heterocycles like furans or pyrans. While the synthetic potential is significant, the specific use of 5,8-dihydronaphthalen-1-ol as a direct precursor in the broad synthesis of diverse polycyclic aromatic and heterocyclic systems is a specialized area of research.
Precursors for Analogue Libraries with Modified Structural Motifs
The systematic synthesis of analogue libraries is a cornerstone of modern drug discovery, allowing for the exploration of chemical space around a lead compound to optimize its efficacy and safety. 5,8-Dihydronaphthalen-1-ol and its acetate (B1210297) are excellent starting points for generating such libraries due to their amenability to a wide range of chemical modifications.
Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow Combretum caffrum that exhibits potent anticancer activity by inhibiting tubulin polymerization. nih.govnih.gov A key structural feature of CA-4 is a cis-stilbene (B147466) bridge connecting a trimethoxyphenyl ring with another substituted aromatic ring. However, this double bond is prone to isomerization to the less active trans-isomer. chemicalbook.com
To overcome this instability, the dihydronaphthalene scaffold has been employed as a cis-restricted analogue of the stilbene (B7821643) moiety in CA-4. nih.govchemicalbook.com This framework locks the relative orientation of the appended aryl rings into a conformation that mimics the active cis-geometry of CA-4. wvu.edu Extensive SAR studies have led to the discovery of dihydronaphthalene analogues that are potent inhibitors of tubulin polymerization and display significant cytotoxicity against human cancer cell lines. nih.gov
| Compound Name/Code | Description | Biological Activity | Reference |
| KGP03 | A dihydronaphthalene analogue bearing a pendant trimethoxy aryl ring. | Potent inhibitor of tubulin polymerization (IC₅₀ = 1.0 μM). | nih.gov |
| KGP413 | A dihydronaphthalene analogue bearing a pendant trimethoxy aroyl ring. | Potent inhibitor of tubulin polymerization (IC₅₀ = 1.2 μM). | nih.gov |
| 2-Methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol | A key intermediate in the synthesis of dihydronaphthalene-based CA-4 analogues. | Precursor to potent tubulin inhibitors. | ambeed.com |
This table is interactive and can be sorted by clicking on the column headers.
The naphthoquinone scaffold is a privileged structure found in numerous natural products and is associated with a wide range of biological activities, including anticancer properties. scirp.org Compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) are well-known examples. nih.govnih.gov
The 5,8-dihydronaphthalen-1-ol core is a direct precursor to the hydroquinone (B1673460) system, which can be readily oxidized to the corresponding 1,4-naphthoquinone. This transformation provides a strategic entry point into the synthesis of novel naphthoquinone derivatives. nih.gov By modifying the dihydronaphthalene starting material, chemists can introduce various substituents onto the naphthoquinone core, creating libraries of compounds for biological screening. scirp.org The synthesis of these scaffolds can be achieved through methods such as Friedel-Crafts acylation reactions or multicomponent reactions involving precursors like 2-hydroxy-1,4-naphthoquinone. nih.gov Further derivatization, such as the formation of oximes from the quinone carbonyls, can further expand the structural diversity and biological activity of the resulting molecular library.
Strategic Use in Cascade and Domino Reactions for Chemical Complexity
Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. nih.gov They represent a powerful tool in the total synthesis of complex natural products. nih.gov
The structure of 5,8-dihydronaphthalen-1-ol and its acetate is well-suited for the design of strategic cascade reactions. The molecule possesses multiple, electronically distinct reactive sites:
A nucleophilic phenol (or its masked acetate equivalent).
A conjugated diene system within the non-aromatic ring, capable of participating in pericyclic reactions like Diels-Alder cycloadditions.
An aromatic ring that can undergo electrophilic or nucleophilic substitution.
This array of functional groups allows for the design of sequences where an initial reaction at one site triggers subsequent intramolecular transformations. For example, a Diels-Alder reaction on the diene moiety could be followed by an intramolecular cyclization involving the phenol group to rapidly construct a complex polycyclic system in a single step. While the potential for 5,8-dihydronaphthalen-1-ol to serve as a substrate in such elegant and complex transformations is high, the exploration of its use in cascade and domino reactions remains an area with potential for future development.
Theoretical Chemistry and Molecular Modeling Approaches for Dihydronaphthalene Systems
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations are fundamental to predicting the chemical reactivity of molecules. By solving the Schrödinger equation, these methods provide insights into the distribution of electrons within a molecule and its energetic properties. For dihydronaphthalene derivatives, these calculations can elucidate sites susceptible to electrophilic or nucleophilic attack, predict the stability of intermediates, and rationalize reaction outcomes.
One of the key applications of electronic structure calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of a molecule's ability to donate or accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For a molecule like 5,8-dihydronaphthalen-1-ol, the presence of both an aromatic ring and a hydroxyl group would significantly influence the electronic landscape.
Furthermore, conceptual Density Functional Theory (DFT) provides a framework to quantify reactivity through various descriptors. These include electronegativity, chemical hardness, and the Fukui function, which can pinpoint the most reactive sites within the molecule. For instance, the Fukui function can distinguish which atoms are more likely to undergo a nucleophilic or electrophilic attack.
Below is an interactive data table showcasing typical electronic properties calculated for a dihydronaphthalene derivative using DFT.
| Property | Calculated Value | Significance in Reactivity Prediction |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.7 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | 6.2 eV | The energy required to remove an electron; related to the molecule's ability to act as a reducing agent. |
| Electron Affinity | 1.5 eV | The energy released when an electron is added; related to the molecule's ability to act as an oxidizing agent. |
Note: The data in this table is illustrative and represents typical values for a dihydronaphthalene system calculated at a common level of theory.
Conformational Analysis and Stereochemical Preference Studies of Dihydronaphthalene Derivatives
The non-aromatic portion of the dihydronaphthalene scaffold imparts significant conformational flexibility. Understanding the preferred three-dimensional structures of these molecules is essential, as the conformation can profoundly impact reactivity and biological activity. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for their interconversion.
For substituted dihydronaphthalenes, the interplay of steric and electronic effects governs the conformational preferences. In the case of 5,8-dihydronaphthalen-1-ol, the hydroxyl group can engage in intramolecular hydrogen bonding, which could further stabilize certain conformations. Computational methods, ranging from empirical force fields to high-level quantum mechanical calculations, are employed to map the potential energy surface.
The relative energies of different conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique that, when combined with computational predictions of chemical shifts and coupling constants, can validate the calculated conformational preferences.
The following interactive table presents a hypothetical conformational analysis for a substituted dihydronaphthalene, highlighting the relative energies and key dihedral angles of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Predicted Population (%) |
| A (Twist-Boat) | 0.00 | 35° | 65 |
| B (Boat) | 0.75 | 0° | 25 |
| C (Twist-Boat) | 1.50 | -40° | 10 |
Note: This data is illustrative. The actual conformational landscape would depend on the specific substitution pattern and the computational method employed.
Quantum Mechanical Calculations for Energetic Profiling of Chemical Reactions
Quantum mechanical (QM) calculations are instrumental in elucidating the mechanisms of chemical reactions by providing a detailed energetic profile. nih.gov This involves locating the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. The calculated energies allow for the determination of activation energies and reaction enthalpies, which are key parameters for understanding reaction kinetics and thermodynamics. peerj.comnih.gov
For reactions involving dihydronaphthalene systems, such as oxidation, reduction, or substitution, QM methods can provide invaluable insights. For example, in an electrophilic aromatic substitution on the benzene (B151609) ring of 5,8-dihydronaphthalen-1-ol, QM calculations can predict the relative stability of the sigma complexes formed upon attack at different positions, thereby rationalizing the observed regioselectivity.
Various levels of theory, from DFT to more computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed depending on the required accuracy. peerj.com The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is often crucial for obtaining results that are comparable to experimental data in solution.
An example of a calculated energetic profile for a hypothetical reaction is presented in the interactive table below.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | 0.0 | Starting materials |
| Transition State 1 | +15.2 | +16.5 | Energy barrier for the first step |
| Intermediate | -5.8 | -4.5 | A stable species formed during the reaction |
| Transition State 2 | +10.1 | +11.3 | Energy barrier for the second step |
| Products | -12.4 | -14.0 | Final products of the reaction |
Note: This table provides a representative energetic profile for a multi-step reaction. The actual values are highly dependent on the specific reaction and the level of theory used.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes on timescales ranging from picoseconds to microseconds.
In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a biological target, such as a protein. By simulating the ligand-protein complex, one can assess the stability of the binding mode, identify key intermolecular interactions, and estimate the binding free energy. These simulations can provide a dynamic picture that complements the static view often obtained from molecular docking. nih.gov
The following interactive table summarizes typical parameters for an MD simulation of a dihydronaphthalene derivative in a solvent box.
| Parameter | Value/Setting | Purpose |
| Force Field | OPLS-AA | A set of parameters that defines the potential energy function of the system. |
| Solvent Model | TIP3P Water | An explicit model for water molecules to simulate an aqueous environment. |
| System Size | ~50,000 atoms | Includes the solute, solvent, and counter-ions to create a realistic simulation box. |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the phenomena of interest. |
| Temperature | 300 K | The temperature at which the simulation is run, typically close to physiological conditions. |
| Pressure | 1 atm | The pressure at which the simulation is run, to mimic standard conditions. |
Note: The parameters in this table are representative of a standard MD simulation setup.
Future Perspectives in 5,8 Dihydronaphthalen 1 Yl Acetate Research
Development of Sustainable and Eco-friendly Synthetic Routes
The traditional synthesis of dihydronaphthalene derivatives often involves multi-step processes that may utilize stoichiometric reagents, harsh conditions, or environmentally persistent solvents. A primary future objective is the development of synthetic routes that align with the principles of green chemistry. Research in this area will likely focus on several key strategies:
Catalytic Hydrogenation: Moving away from classical reduction methods, such as the Birch reduction which uses alkali metals in liquid ammonia (B1221849), future routes will likely favor catalytic hydrogenation of the parent naphthol. This involves using heterogeneous or homogeneous catalysts under milder conditions with hydrogen gas, reducing waste and improving safety.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. Future research could explore engineered enzymes for the selective reduction of naphthols or for the direct acetylation of 5,8-dihydronaphthalen-1-ol, minimizing the need for protecting groups and hazardous reagents.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of 5,8-dihydronaphthalen-1-yl acetate (B1210297) can enhance safety, improve reproducibility, and allow for more efficient process optimization. This technology is particularly suited for energetic reactions and can reduce solvent usage and waste generation.
Use of Greener Solvents: A shift from traditional chlorinated solvents like dichloromethane (B109758) to more benign alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or bio-derived solvents will be crucial. Research into solvent effects on reaction efficiency and selectivity will be essential for implementing these changes.
Exploration of Novel Catalytic Transformations for Dihydronaphthalenes
The dihydronaphthalene core is rich in chemical functionality, including both sp² and sp³ hybridized carbon centers and a modifiable aromatic ring, making it an excellent substrate for catalytic development. Future research will likely focus on discovering new catalytic systems to unlock novel transformations.
Transition-metal catalysis is a particularly promising area. For instance, rhodium-catalyzed reactions have been shown to achieve highly diastereoselective and enantioselective C-H functionalization of 1,2-dihydronaphthalenes. acs.org Similarly, cobalt(II)-porphyrin catalysts have been effectively used for the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones, proceeding through a cobalt(III)-carbene radical intermediate. nih.gov These studies provide a foundation for exploring other transition metals like palladium, gold, and scandium to mediate unique transformations such as cross-coupling, cyclization, and C-H activation on the 5,8-dihydronaphthalene scaffold. researchgate.netresearchgate.net
| Catalytic System | Transformation Type | Key Features | Potential Application for Dihydronaphthalenes | Reference |
|---|---|---|---|---|
| Rhodium(II) Carbenoids | C-H Activation / Insertion | High diastereoselectivity (>98%) and enantioselectivity (91-99.6% ee). | Asymmetric synthesis of complex chiral molecules. | acs.org |
| Cobalt(II) Porphyrins | Metalloradical Catalysis | Synthesis of substituted dihydronaphthalenes in good to excellent yields (70-90%). | Access to diverse dihydronaphthalene analogues. | nih.gov |
| Palladium(II) Acetate | Annulative π-Extension | Double C-H bond functionalization for creating extended polyaromatic systems. | Synthesis of fluoranthene (B47539) derivatives for materials science. | researchgate.net |
| Gold(I) / Copper(I) NHC Complexes | Carbene Transfer / Cyclopropanation | Catalytic functionalization of aromatic double bonds. | Creation of strained ring systems for further synthetic elaboration. | researchgate.net |
Chemo- and Regioselective Functionalization Strategies
A significant challenge and opportunity in dihydronaphthalene chemistry is the ability to selectively functionalize one part of the molecule without affecting others. The 5,8-dihydronaphthalen-1-yl acetate structure contains multiple distinct reactive sites: the enol acetate, the aromatic ring, and the allylic and benzylic positions of the non-aromatic ring. Future research will aim to develop precise strategies to target these sites independently.
Key areas of focus will include:
Directing Group Strategies: Installing temporary directing groups could guide catalysts to specific C-H bonds on either the aromatic or non-aromatic ring, allowing for predictable and selective functionalization.
Orthogonal Reactivity: Developing reaction conditions where the enol acetate, the aromatic ring, or the allylic positions react selectively. For example, palladium-catalyzed cross-coupling might target the aromatic ring, while radical-based reactions could be tuned to functionalize the allylic positions.
Enantioselective Catalysis: For many applications, controlling the stereochemistry is paramount. Building on existing work with rhodium catalysts acs.org, future efforts will explore other chiral catalytic systems to control the stereocenters that can be generated on the dihydronaphthalene core.
Understanding Substituent Effects: Research has shown that existing substituents on naphthoquinone rings play a critical role in directing the regioselectivity of nucleophilic substitution. researchgate.netudhtu.edu.ua A systematic study of how the acetate group and other potential substituents on the 5,8-dihydronaphthalene scaffold influence its reactivity will be crucial for designing predictable synthetic routes.
Expansion of Synthetic Utility into Emerging Areas of Chemical Science
While 5,8-dihydronaphthalen-1-yl acetate is primarily a synthetic intermediate, its structural motifs are present in molecules with significant potential in materials science and chemical biology. Future research will focus on leveraging this scaffold as a core component in the design of functional molecules.
Materials Synthesis: Dihydronaphthalene compounds have been used as molecular weight moderators in the production of alfin rubbers. google.com The dihydronaphthalene core can be envisioned as a rigid building block for creating novel polymers and organic materials with tailored electronic and photophysical properties. Its π-system could be extended through catalytic methods to create compounds suitable for applications in organic electronics. researchgate.net
Probe Development for Chemical Biology: The dihydronaphthalene scaffold has already been successfully employed to create fluorescent probes. For instance, a derivative was designed as a highly sensitive and selective probe for the detection of cysteine in living cells and tissues. rsc.org This demonstrates the potential for developing other probes based on this framework to detect various biologically relevant analytes or to image specific cellular processes. The principles of Diversity-Oriented Synthesis (DOS) could be applied to generate libraries of dihydronaphthalene derivatives for screening in the discovery of new probes and bioactive molecules. researchgate.net
Medicinal Chemistry Scaffolding: Dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for potential use as anticancer agents. nih.gov The 5,8-dihydronaphthalen-1-yl acetate structure provides a starting point for the synthesis of new libraries of compounds to be evaluated for various biological activities, serving as a versatile scaffold for drug discovery programs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing acetic acid derivatives of 5,8-dihydronaphthalen-1-ol?
- Methodological Answer : A common approach involves condensation reactions using hydroxylamine hydrochloride and potassium hydroxide (KOH) in ethanol under reflux conditions. For example, 1-hydroxynaphthalen-2-yl derivatives can be synthesized by reacting hydroxylamine hydrochloride with substituted propane-1,3-diones, followed by neutralization with acetic acid . Additional starting materials, such as naphthalenol isomers, are commercially available or synthesized via literature methods (e.g., tert-butyl carbamate-protected intermediates) .
Q. Which analytical techniques are prioritized for structural characterization of acetic acid;5,8-dihydronaphthalen-1-ol?
- Methodological Answer : Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) and NMR (¹H/¹³C) for confirming molecular weight and structural assignments .
- Chromatographic methods (HPLC, GC-MS) for purity assessment, particularly when synthesizing derivatives like 2,4-dimethyl-1,3-dioxolane analogs .
- InChI key validation using databases like PubChem to cross-reference stereochemical descriptors .
Q. How is acetic acid quantified in complex mixtures containing dihydronaphthalenol derivatives?
- Methodological Answer : Titration with standardized sodium hydroxide (NaOH) using phenolphthalein as an indicator is a foundational method. However, for precise quantification in research-grade samples, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended to separate and quantify acetic acid from structurally similar components .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing 5,8-dihydronaphthalen-1-ol derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use of (S)-VAPOL hydrogen phosphate to induce enantioselectivity in reactions involving naphthol substrates .
- Computational modeling : DFT calculations to predict steric and electronic effects in intermediates, such as tetramethyl-substituted dihydronaphthalene systems .
- Dynamic kinetic resolution : Optimizing reaction temperature and solvent polarity to favor specific diastereomers, as seen in the synthesis of decahydronaphthalenol derivatives .
Q. How can researchers resolve contradictions in spectroscopic data for dihydronaphthalenol-acetic acid conjugates?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with NIST Standard Reference Database entries for tetramethyl-dihydronaphthalene systems to confirm assignments .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons in complex spectra, particularly for hydroxyl and acetic acid groups .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives, as applied to octahydronaphthalenol structures .
Q. What protocols validate the biological activity of dihydronaphthalenol-acetic acid hybrids?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains, referencing protocols for similar naphthol derivatives .
- Anti-inflammatory screening : Measure COX-2 inhibition using ELISA-based assays, with positive controls like diclofenac .
- Metabolic stability : Use hepatic microsome models (e.g., rat liver S9 fractions) to assess oxidative degradation pathways .
Data Interpretation & Optimization
Q. How should researchers optimize reaction conditions for high-yield synthesis of dihydronaphthalenol-acetic acid conjugates?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters such as solvent (ethanol vs. THF), temperature (reflux vs. microwave-assisted), and catalyst loadings (KOH concentration) to identify optimal conditions .
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time accordingly .
Q. What are the best practices for mitigating byproduct formation during acetic acid coupling to dihydronaphthalenol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
